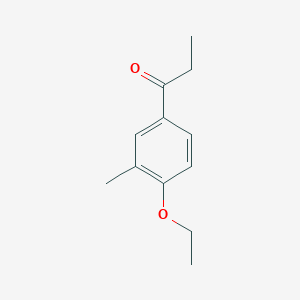

1-(4-Ethoxy-3-methylphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-11(13)10-6-7-12(14-5-2)9(3)8-10/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARFTTFXZDVYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Anhydrous AlCl₃ (1.2 equivalents) facilitates the formation of the acylium ion.

-

Solvent : Dichloromethane (DCM) or nitrobenzene, with DCM preferred for its low boiling point and ease of removal.

-

Temperature : Reflux conditions (40–50°C for DCM) for 4–6 hours.

-

Yield : 68–75% after purification via column chromatography (hexane:ethyl acetate, 8:2).

Mechanistic Insight :

The ethoxy group activates the aromatic ring via resonance donation, while the methyl group exerts a weaker ortho/para-directing effect. Propionyl chloride reacts with AlCl₃ to generate the electrophilic acylium ion, which attacks the ortho position to the methyl group, forming the desired ketone.

Alkylation of 4-Hydroxy-3-methylpropiophenone

This two-step method involves synthesizing 4-hydroxy-3-methylpropiophenone followed by O-ethylation using diethyl sulfate. The phenolic hydroxyl group is first generated via Fries rearrangement or direct acylation, then ethylated under basic conditions.

Step 1: Synthesis of 4-Hydroxy-3-methylpropiophenone

Step 2: Ethylation with Diethyl Sulfate

-

Conditions : 4-Hydroxy-3-methylpropiophenone (1 equivalent) is treated with diethyl sulfate (1.5 equivalents) in 5 M NaOH at 100°C for 1 hour.

-

Workup : Extraction with dichloromethane and evaporation yields the ethoxy derivative.

Advantages :

-

High regioselectivity due to the phenolic group’s strong activation.

Nucleophilic Aromatic Substitution of 4-Fluoro-3-methylpropiophenone

While less common, nucleophilic displacement of a para-fluorine atom by ethoxide offers an alternative route. This method requires a pre-fluorinated intermediate, 4-fluoro-3-methylpropiophenone, which reacts with sodium ethoxide under SNAr conditions.

Reaction Parameters

-

Substrate : 4-Fluoro-3-methylpropiophenone (synthesized via Friedel-Crafts acylation of fluorobenzene).

-

Nucleophile : Sodium ethoxide (2 equivalents) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

-

Yield : 55–60%, with byproducts arising from competing eliminations.

Limitations :

-

Requires harsh conditions and specialized fluorinated precursors.

-

Lower yield compared to Friedel-Crafts or alkylation routes.

Reduction of 1-(4-Ethoxy-3-methylphenyl)propan-1-ol

The ketone can be obtained via oxidation of its corresponding secondary alcohol. 1-(4-Ethoxy-3-methylphenyl)propan-1-ol is synthesized through Grignard addition to 4-ethoxy-3-methylbenzaldehyde, followed by oxidation with pyridinium chlorochromate (PCC).

Grignard Reaction

-

Aldehyde : 4-Ethoxy-3-methylbenzaldehyde (prepared via ethylation of vanillin analogs).

-

Reagent : Ethyl magnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) at 0°C.

-

Oxidation : PCC in DCM oxidizes the alcohol to the ketone quantitatively.

-

Overall Yield : 65–70% after purification.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, Propionyl Chloride | 68–75 | 40–50 | 4–6 | High |

| Phenolic Alkylation | Diethyl Sulfate, NaOH | 79 | 100 | 1 | Moderate |

| Nucleophilic Substitution | NaOEt, DMSO | 55–60 | 120 | 12 | Low |

| Grignard Oxidation | PCC, Ethyl MgBr | 65–70 | 0 (Grignard), rt | 24 | Moderate |

Key Findings :

Chemical Reactions Analysis

1-(4-Ethoxy-3-methylphenyl)propan-1-one undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 1-(4-ethoxy-3-methylphenyl)propanoic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(4-ethoxy-3-methylphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

Reduction: NaBH₄, LiAlH₄, in anhydrous ether.

Substitution Reactions: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and bromine (Br₂) for halogenation.

Major Products Formed:

Oxidation: 1-(4-ethoxy-3-methylphenyl)propanoic acid.

Reduction: 1-(4-ethoxy-3-methylphenyl)propan-1-ol.

Substitution Reactions: Nitro-, sulfonyl-, and halogen-substituted derivatives.

Scientific Research Applications

Organic Synthesis

1-(4-Ethoxy-3-methylphenyl)propan-1-one is often used as an intermediate in the synthesis of other organic compounds. Its structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry.

Key Reactions:

- Alkylation: The compound can undergo alkylation reactions, which are essential for creating more complex molecular architectures.

- Reduction Reactions: It can be reduced to form alcohols or other derivatives, which are useful in further synthetic pathways.

Pharmaceutical Development

This compound's unique structure may provide specific pharmacological properties, making it a candidate for drug development. Research into its biological activity is ongoing, with studies focusing on its potential as an anti-inflammatory or analgesic agent.

Case Studies:

- Anti-inflammatory Activity: Preliminary studies suggest that derivatives of this compound exhibit significant anti-inflammatory effects in vitro.

- Analgesic Properties: Investigations into its analgesic potential have shown promising results, warranting further exploration in clinical settings.

Material Science

In material science, this compound is explored for its properties as a precursor to polymers and resins. Its ability to participate in polymerization reactions makes it an interesting candidate for developing new materials with specific characteristics.

Applications:

- Polymer Synthesis: Used as a monomer in the production of specialty polymers that require specific thermal and mechanical properties.

- Coatings and Adhesives: Its derivatives can enhance the performance of coatings and adhesives due to improved adhesion and durability.

Potential Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Significant effects in vitro |

| Analgesic | Promising preliminary results |

Mechanism of Action

The mechanism by which 1-(4-ethoxy-3-methylphenyl)propan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(4-ethoxy-3-methylphenyl)propan-1-one with key analogues, highlighting substituent effects on physical properties and reactivity:

*Yields from coupling reactions with N-hydroxyphthalimide (NHPI) or similar reagents .

Key Observations :

- For example, 1-(4-methoxyphenyl)propan-1-one exhibits a 73% synthesis yield via flash chromatography , while halogenated derivatives (e.g., 4-Br, 3-Cl) show moderate yields (60–67%) in coupling reactions due to decreased electron density .

- Steric Effects : The 3-methyl group in this compound introduces steric hindrance, which may reduce reaction rates compared to unsubstituted or para-substituted analogues.

- Biological Activity : Hydroxyl-substituted derivatives, such as 1-(2,6-dihydroxyphenyl)propan-1-one, exhibit antifungal activity against Botrytis cinerea and Fusarium avenaceum , suggesting that polar substituents enhance bioactivity.

Physicochemical Properties

- Hydrophobicity : The ethoxy group (-OCH₂CH₃) increases lipophilicity compared to methoxy (-OCH₃), as evidenced by higher calculated XLogP3 values for similar compounds (e.g., 3.4 for 1-(4-methoxyphenyl)-3-(trimethoxyphenyl)propan-1-one) .

- Spectroscopic Data : Analogues like 1-(4-methoxyphenyl)propan-1-one show characteristic ¹H-NMR signals at δ 7.91 (aromatic protons) and δ 3.83 (methoxy group) , which would shift slightly for ethoxy and methyl substituents.

Biological Activity

1-(4-Ethoxy-3-methylphenyl)propan-1-one, also known as a type of substituted ketone, has garnered attention in recent years for its potential biological activities. This compound is part of a broader category of aryl ketones that have been studied for various therapeutic effects, particularly in cancer treatment and antimicrobial applications. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an ethoxy group and a methyl group on the aromatic ring, which may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various substituted aryl ketones, including this compound. A notable study involved the evaluation of similar compounds against MCF-7 breast cancer cells using the MTT assay. The results indicated significant cytotoxic activity, suggesting that modifications in the aryl structure can enhance therapeutic efficacy.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Tamoxifen | 0.5 | MCF-7 |

Table 1: Cytotoxic effects of selected compounds on MCF-7 breast cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that similar compounds exhibit significant activity against various bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Table 2: Antimicrobial activity against selected microorganisms.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Cytotoxicity in Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Antimicrobial Effects : It is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to cell death.

Case Studies

A series of case studies have investigated the effects of this compound in vivo and in vitro:

- In Vitro Study : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

- In Vivo Study : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, further supporting the anticancer hypothesis.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(4-Ethoxy-3-methylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., substituted acetophenone) reacts with an aldehyde in the presence of acid or base catalysts. For example, similar derivatives were prepared using ethanol as a solvent and acidic catalysts like thionyl chloride (). Optimization involves adjusting parameters such as temperature (60–80°C), catalyst concentration (e.g., 0.05 mL thionyl chloride per 1.1 g substrate), and stoichiometric ratios of reactants (1:1 ketone-to-aldehyde molar ratio). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and verifying the absence of byproducts. For example, methoxy and ethoxy groups exhibit distinct singlet peaks in the 3.7–4.1 ppm range ( ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., C₁₂H₁₆O₂ requires m/z ≈ 192.115) and fragmentation patterns .

- HPLC : Used with UV detection (λ = 254 nm) to assess purity, referencing analytical standards ( ).

Q. What are the key challenges in obtaining high-purity samples, and how are they addressed?

Impurities often arise from incomplete reaction progress or side products (e.g., aldol adducts). Solutions include:

- Recrystallization : Using ethanol or ethyl acetate to isolate crystalline products.

- Chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 8:2 ratio) for separation ( ).

- Analytical Validation : Cross-referencing with certified reference materials ( ).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., poor R-factors) be resolved during structure refinement?

Use SHELXL for iterative refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Key steps:

- Twinning Analysis : For non-merohedral twinning, apply the TWIN/BASF commands in SHELXL to refine twin laws ( ).

- Validation Tools : Employ Rint and GooF (goodness-of-fit) metrics. Discrepancies >5% in R-factors warrant re-examination of data integration (e.g., using WinGX for data reduction) .

Q. What strategies mitigate low yields in large-scale synthesis of arylpropanones?

- Catalyst Screening : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., montmorillonite K10) to improve recyclability and reduce side reactions.

- Solvent Optimization : Replace ethanol with aprotic solvents (e.g., DMF) to enhance reaction rates at elevated temperatures ().

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% yield achieved in 15 minutes for analogous chalcones) .

Q. How can computational modeling complement experimental data for structural analysis?

- DFT Calculations : Compare experimental bond lengths/angles (from X-ray data) with theoretical values (e.g., B3LYP/6-31G* basis sets) to validate electronic effects of substituents ().

- Molecular Packing Analysis : Use ORTEP-3 to visualize intermolecular interactions (e.g., π-π stacking) and correlate with thermal stability ( ).

Q. What approaches address spectral overlap in NMR analysis of substituted arylpropanones?

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC can distinguish ethoxy (δ ~1.3 ppm, triplet) from methoxy groups (δ ~3.8 ppm, singlet) .

- Deuterated Solvents : Use DMSO-d6 instead of CDCl3 to shift proton signals and reduce solvent interference.

Data Contradiction and Validation

Q. How should researchers reconcile conflicting crystallographic data from different refinement software?

- Cross-Validation : Refine the same dataset using SHELXL and Olex2 , then compare R1 and wR2 values. Discrepancies >2% indicate potential overfitting .

- Residual Density Maps : Analyze peaks >0.5 eÅ⁻³ to identify missed hydrogen bonds or disordered solvent molecules ( ).

Q. What methods confirm the absence of polymorphic forms in crystalline samples?

- PXRD : Match experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs.

- Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points ±2°C deviation suggest polymorphism) .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.